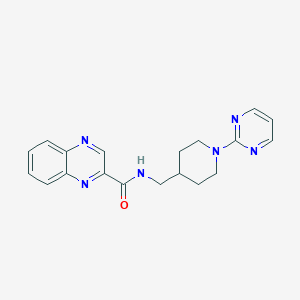

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

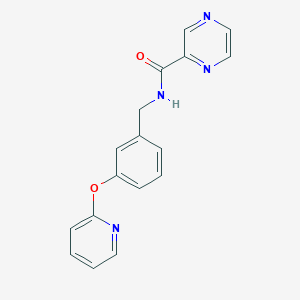

This compound is a complex organic molecule that likely contains a quinoxaline core, which is a type of heterocyclic compound . It also seems to have a pyrimidinyl and a piperidinyl group attached to it . These types of compounds are often synthesized for their potential biological activities .

Synthesis Analysis

The synthesis of similar compounds often involves the coupling of amines with carbonyl compounds . The exact method would depend on the specific substituents present in the molecule .Molecular Structure Analysis

The molecular structure of similar compounds often involves a complex arrangement of rings and functional groups . The exact structure would depend on the specific substituents present in the molecule .Chemical Reactions Analysis

The chemical reactions involving similar compounds can vary widely depending on the specific substituents present in the molecule .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely depending on the specific substituents present in the molecule .Wissenschaftliche Forschungsanwendungen

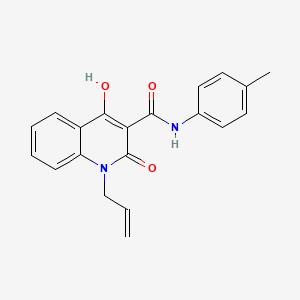

Anti-Angiogenic and DNA Cleavage Activities

Research has shown that derivatives of N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide exhibit significant anti-angiogenic and DNA cleavage activities. These compounds have been synthesized and characterized, demonstrating their potential as anticancer agents by inhibiting the formation of blood vessels in vivo and exhibiting differential DNA binding/cleavage abilities. The presence of specific groups in their structure may determine their potency as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Vinaya Kambappa et al., 2017).

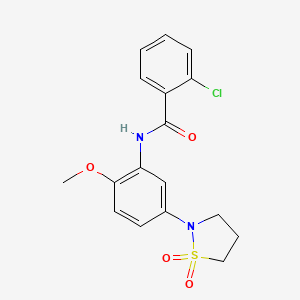

Targeted Delivery of Therapeutic Agents

Certain derivatives containing pyrimidin-2-yl and quinoxaline-2-carboxamide moieties have been explored for their ability to form coordinate bonds with metal ions such as Mn(II) and Fe(II). These complexes are investigated for targeted delivery of nitric oxide (NO) to biological sites, such as tumors, where NO is released upon irradiation with long-wavelength light. This approach represents a promising strategy for the targeted treatment of cancer (Yi-Qiu Yang et al., 2017).

Potential Antipsychotic Agents

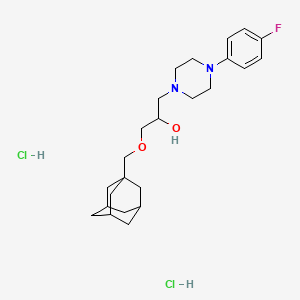

The chemical framework of this compound derivatives has been evaluated for their potential as antipsychotic agents. These compounds have shown selectivity for alpha 1-adrenoceptor (AR) subtypes, which are implicated in the treatment of conditions such as lower urinary tract symptoms (LUTS) and may have broader implications for neurological conditions (T. Elworthy et al., 1997).

Fluorescent Probes for DNA Detection

Innovative benzimidazo[1,2-a]quinolines substituted with piperidine and related moieties have been synthesized for potential use as fluorescent probes for DNA detection. These compounds, characterized by enhanced fluorescence emission intensity upon binding to ct-DNA, underscore the applicability of quinoxaline-2-carboxamide derivatives in bioanalytical chemistry for studying DNA interactions (N. Perin et al., 2011).

Wirkmechanismus

Target of Action

Similar compounds such as imatinib have been known to inhibit the activity of tyrosine kinases, which play a crucial role in cell signaling and growth.

Mode of Action

Analogous compounds like imatinib bind to an inactive Abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions. This binding inhibits the activity of the kinase, thereby affecting cell signaling.

Biochemical Pathways

Compounds with similar structures, such as imatinib , affect the phosphatidylinositol-3 kinase (PI3K) signaling pathway. This pathway is crucial for cell proliferation and survival.

Result of Action

Similar compounds like imatinib have been known to promote cell cycle progression and antiapoptotic survival.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]quinoxaline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O/c26-18(17-13-22-15-4-1-2-5-16(15)24-17)23-12-14-6-10-25(11-7-14)19-20-8-3-9-21-19/h1-5,8-9,13-14H,6-7,10-12H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATOPNLKAEFJVKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=NC3=CC=CC=C3N=C2)C4=NC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(4-chlorobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carbohydrazide](/img/structure/B2999179.png)

![2-(4-(N-cyclopropyl-N-methylsulfamoyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2999183.png)

![(Z)-3-allyl-5-((2-((1-hydroxybutan-2-yl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2999189.png)

![2-(1H-indol-3-ylmethyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2999193.png)

![2-methyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2999194.png)

![[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 4-nitrobenzoate](/img/structure/B2999199.png)

![N-[4-(2,3-dihydro-1H-inden-5-yl)-1-phthalazinyl]-N-(2-furylmethyl)amine](/img/structure/B2999200.png)